Comprehensive Crystal Structure Analysis and Conformational Dynamics of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
Comprehensive Crystal Structure Analysis and Conformational Dynamics of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
Introduction & Pharmacological Context
Hydrazone-type Schiff bases, particularly benzohydrazide derivatives, are privileged scaffolds in medicinal chemistry due to their versatile coordination chemistry and broad-spectrum pharmacological profiles, including antidiabetic, antibacterial, and antioxidant activities[1]. 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide (empirical formula C15H14N2O), also known as (E)-N'-benzylidene-4-methylbenzohydrazide, represents a classic model for studying the conformational dynamics of azomethine (C=N) and amide (C=O) linkages.
As an application scientist overseeing structural characterization, understanding the solid-state geometry of this compound is critical. The three-dimensional conformation—specifically the torsion angles and hydrogen-bonding capabilities—directly dictates its receptor-binding affinity, lipophilicity, and supramolecular assembly[2].
Mechanistic Causality in Conformational Preference
The compound crystallizes predominantly in the E configuration with respect to the C=N double bond[3]. This is not coincidental; the E isomer is thermodynamically favored because it minimizes steric repulsion between the bulky 4-methylphenyl and phenyl rings[4].
Furthermore, the molecule typically exhibits a non-planar geometry. The steric clash between the central hydrazide moiety and the terminal aromatic rings forces a twist, resulting in distinct dihedral angles that prevent perfect coplanarity[5]. This non-planarity is a crucial feature, as it allows the molecule to adapt to the steric constraints of biological target pockets (such as the ligand-binding domain of estrogen-related receptors) without severe entropic penalties[6].
Synthesis and Crystallization Protocol
To obtain diffraction-quality single crystals, a self-validating synthetic and crystallization workflow must be employed. The choice of slow evaporation ensures that the molecules have sufficient time to arrange into their lowest-energy thermodynamic lattice state.
Step-by-Step Methodology: Synthesis & Crystallization
-
Condensation Reaction: Dissolve equimolar amounts (e.g., 10 mmol) of 4-methylbenzohydrazide and benzaldehyde in 20 mL of absolute ethanol or methanol.
-
Acid Catalysis: Add 2-3 drops of glacial acetic acid or formic acid. The acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and accelerating the nucleophilic addition of the hydrazide[1].
-
Reflux: Heat the mixture under reflux for 3-4 hours. Monitor the reaction via TLC (Thin Layer Chromatography) until the starting materials are completely consumed.
-
Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethanol to remove unreacted precursors.
-
Crystallization (Slow Evaporation): Dissolve the purified powder in a minimal volume of a suitable solvent system (e.g., ethanol/dichloromethane 1:1 v/v). Cover the vial with perforated Parafilm and allow the solvent to evaporate slowly at ambient temperature (293 K) over 5-7 days[5].
-
Harvesting: Select transparent, block-shaped single crystals using a polarizing stereomicroscope.
Caption: Workflow for the synthesis and crystallization of the title hydrazone compound.
Crystallographic Data and Structural Refinement
X-ray diffraction (XRD) provides absolute determination of the molecular geometry. For organic Schiff bases like 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, Mo Kα radiation is standard, as its shorter wavelength minimizes absorption effects compared to Cu Kα, yielding higher resolution data for light-atom structures[3].
Table 1: Representative Crystallographic Parameters for C15H14N2O Hydrazones
| Parameter | Value / Description |
| Empirical Formula | C15H14N2O |
| Formula Weight | 238.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for non-chiral organic molecules) |
| Temperature | 293(2) K or 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Z (Molecules per unit cell) | 4 |
| Configuration | E (at the C=N bond) |
Step-by-Step Methodology: XRD Data Collection & Refinement
-
Mounting: Coat a selected crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop.
-
Data Collection: Center the crystal on the diffractometer. Collect frames using a CCD or CMOS detector at 293 K (or 100 K using a cryostream to reduce thermal motion).
-
Data Reduction: Process the raw frames using software such as. Apply multi-scan absorption corrections (e.g., SADABS) to account for varying X-ray path lengths through the crystal[3].
-
Structure Solution: Solve the phase problem using Direct Methods via . This reveals the initial electron density map and positions of the heavy atoms (C, N, O).
-
Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Refine all non-hydrogen atoms anisotropically to model their thermal ellipsoids.
-
Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. The highly polar amide N-H hydrogen should ideally be located from the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry[4].
Caption: Step-by-step crystallographic data collection and structural refinement process.
Supramolecular Architecture and Intermolecular Interactions
The solid-state packing of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is primarily governed by strong intermolecular hydrogen bonds. The amide N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor[5].
Causality in Packing: These N-H···O interactions typically link the molecules into infinite one-dimensional chains along a specific crystallographic axis[3]. The formation of these chains is a self-assembling process driven by the minimization of electrostatic potential energy. Secondary weak interactions, such as C-H···O contacts and π-π stacking between the electron-rich aromatic rings, further cross-link these 1D chains into a cohesive 3D supramolecular lattice[4].
Caption: Hierarchical supramolecular assembly driven by hydrogen bonding and weak interactions.
Conclusion
The structural analysis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide reveals a highly ordered supramolecular system. The thermodynamically stable E configuration, combined with the non-planar torsion of the aromatic rings, facilitates a robust hydrogen-bonding network. For researchers and drug development professionals, understanding these solid-state parameters is indispensable. The precise mapping of these interactions allows for the accurate prediction of physicochemical properties, solubility profiles, and receptor-docking behaviors of benzohydrazide-based therapeutics.
References
-
Waziri, I., et al. (2024). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, Spectroscopic, Crystal Structure, DFT and Molecular Docking Study. ChemistrySelect / ResearchGate. URL:[Link]
-
Dilek, N., et al. (2013). N′-[1-(2-Aminophenyl)ethylidene]benzohydrazide. Crystallography Reports / ResearchGate. URL:[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9574244, N'-(1-Phenylethylidene)benzohydrazide. URL:[Link]
-
Al-Hakimi, A. N., et al. (2012). N′-(4-Hydroxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E / ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
